molecular formula C5H10N2O B165753 2,5-Dimethylimidazolidin-4-one CAS No. 126307-39-9

2,5-Dimethylimidazolidin-4-one

Cat. No.: B165753
CAS No.: 126307-39-9
M. Wt: 114.15 g/mol
InChI Key: ZJPDKBCWPYUGBG-UHFFFAOYSA-N
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Description

2,5-Dimethylimidazolidin-4-one is a heterocyclic compound featuring a five-membered imidazolidinone ring with methyl substituents at positions 2 and 5. This structure confers unique electronic and steric properties, making it valuable in asymmetric catalysis and organic synthesis. Its applications include enantioselective α-allylation of aldehydes and stereoselective functionalization of substrates like Meldrum’s acids . The compound’s stereochemical configuration (e.g., (2S,5S) or (2R,5S)) significantly impacts its catalytic efficiency, as demonstrated in organo-SOMO (singly occupied molecular orbital) catalysis and allylation reactions .

Properties

IUPAC Name

2,5-dimethylimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-3-5(8)7-4(2)6-3/h3-4,6H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPDKBCWPYUGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

2,5-Dimethylimidazolidin-4-one
  • Structure : Methyl groups at positions 2 and 5.
  • Applications : Used as a chiral catalyst in stereoselective reactions (e.g., allylation, cyclization) due to moderate steric bulk and tunable electronic properties .
  • Stereochemical Impact : The (2S,5S) diastereomer exhibits distinct NMR shifts (e.g., 1H NMR δ 1.19 ppm for tert-butyl in ) and catalytic activity compared to (2R,5S) or (2S,5R) isomers .
3,5-Dimethylimidazolidin-4-one Hydrochloride
  • Structure : Methyl groups at positions 3 and 5; hydrochloride salt form.
  • Key Differences: Positional isomerism alters hydrogen-bonding capacity and solubility. The hydrochloride salt enhances stability but may limit solubility in non-polar solvents .
  • Commercial Availability : Priced at USD 45/g (95% purity), indicating lower synthetic complexity compared to tert-butyl derivatives .
(2S,5S)-2-tert-Butyl-3,5-dimethylimidazolidin-4-one
  • Structure : tert-Butyl at position 2, methyl at 3 and 5.
  • Impact of tert-Butyl Group : Increased steric bulk improves stereoselectivity in reactions (e.g., Meldrum’s acid functionalization) but reduces solubility in acetonitrile-based systems .
  • Stereochemical Data : Diastereomeric purity confirmed via elemental analysis (C: 52.53%, H: 9.51%, N: 13.51%) and chloride titration (Cl: 17.16%) .

Functional Derivatives and Salts

TFA Salt of (2S,5R)-2-tert-Butyl-3,5-dimethylimidazolidin-4-one
  • Structure : Trifluoroacetate counterion replaces hydrochloride.
  • Applications: Enhances solubility in polar solvents (e.g., MeCN) and stabilizes the catalyst during hexachlorocyclohexadienone-mediated reactions .
  • Performance : Enables high enantiomeric excess (ee) in piperidine ring synthesis, critical for pharmaceutical intermediates like Paxil .
Methyl 2-(2,5-Dioxoimidazolidin-4-yl)acetate
  • Structure : Contains a dioxo group and ester side chain.
  • Key Differences : The dioxo group increases electrophilicity, enabling nucleophilic acyl substitutions. Priced at USD 702/g, reflecting specialized synthetic routes .

Data Table: Comparative Analysis

Compound Name Substituents Stereochemistry Key Properties/Applications References
2,5-Dimethylimidazolidin-4-one 2-Me, 5-Me (2S,5S), (2R,5S) Catalyzes allylation/cyclization; moderate steric bulk
3,5-Dimethylimidazolidin-4-one HCl 3-Me, 5-Me (HCl salt) N/A Lower cost; altered solubility
(2S,5S)-2-t-Bu-3,5-Me-imidazolidin-4-one 2-t-Bu, 3-Me, 5-Me (2S,5S) High stereoselectivity; used in Meldrum’s acid reactions
TFA Salt of (2S,5R)-2-t-Bu-3,5-Me-imidazolidin-4-one 2-t-Bu, 3-Me, 5-Me (TFA salt) (2S,5R) Solubility in MeCN; piperidine synthesis
Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate 2,5-dioxo + ester chain N/A Electrophilic intermediate; high cost

Research Findings and Implications

  • Steric vs. Electronic Effects : Bulky tert-butyl groups enhance enantioselectivity but require polar solvents (e.g., MeCN/DME mixtures) for optimal performance .
  • Positional Isomerism : 3,5-Dimethyl derivatives lack the spatial arrangement needed for effective substrate binding in allylation reactions, reducing catalytic utility compared to 2,5-dimethyl analogs .
  • Salt Forms : Hydrochloride salts improve shelf-life, while TFA salts enhance reaction rates in asymmetric catalysis .

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